molecular formula C16H15N B057991 9-(Methylaminomethyl)anthracene CAS No. 73356-19-1

9-(Methylaminomethyl)anthracene

Cat. No. B057991
CAS RN: 73356-19-1
M. Wt: 221.3 g/mol
InChI Key: WRVHTDZJMNUGQN-UHFFFAOYSA-N
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Description

9-(Methylaminomethyl)anthracene is an isocyanate derivatizing reagent . It has been used as a model drug in the study of the effect of enzymatic degradation on the release behaviors of MAMA by UV-Vis spectroscopy .


Molecular Structure Analysis

The molecular formula of 9-(Methylaminomethyl)anthracene is C16H15N . It has a molecular weight of 221.3 . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The [4 + 4] photoreactivity of 9-(Methylaminomethyl)anthracene has been investigated in solution, gel medium, and in the solid state . While quantitative formation of the cycloaddition photoproduct was achieved upon irradiation at λ = 365 nm of ethanol solutions of MAMA, only partial and slow conversion was detected in gels of low molecular weight gelators .


Physical And Chemical Properties Analysis

9-(Methylaminomethyl)anthracene has a density of 1.1±0.1 g/cm3, a boiling point of 389.6±11.0 °C at 760 mmHg, and a flash point of 208.5±11.4 °C . It has a molar refractivity of 75.1±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 199.3±3.0 cm3 .

Scientific Research Applications

Isocyanate Derivatizing Reagent

MAMA is used as an isocyanate derivatizing reagent . Isocyanates are highly reactive and can be used in a variety of applications, such as the production of polyurethane foams, elastomers, and coatings. MAMA can react with isocyanates to form stable derivatives, which can then be analyzed using various analytical techniques .

2. Model Drug in Enzymatic Degradation Studies MAMA has been used as a model drug in studies investigating the effect of enzymatic degradation on drug release behaviors . By monitoring the release of MAMA using UV-Vis spectroscopy, researchers can gain insights into how enzymes affect the release of drugs from various delivery systems .

Reagent in Air Quality Analysis

MAMA has been used as a reagent in a sensitive method for the determination of isocyanates in air . This method involves the use of high-performance liquid chromatography (HPLC) with UV or fluorescence detection . The ability to accurately measure isocyanates in air is important for monitoring air quality, particularly in industrial settings where isocyanates are used .

Photoreactivity Studies

The [4 + 4] photoreactivity of MAMA has been investigated in solution, gel medium, and in the solid state . While quantitative formation of the cycloaddition photoproduct was achieved upon irradiation at λ = 365 nm of ethanol solutions of MAMA, only partial and slow conversion was detected in gels of low molecular weight gelators .

Solid-State Complexation

MAMA exhibits a more favourable mutual orientation for the aromatic fragments in its silver (I) complexes, and [4 + 4] photoreactivity resulted . All compounds were structurally characterized via single crystal and/or X-ray powder diffraction and by Raman spectroscopy .

Raman Spectroscopy

Raman spectroscopy proved effective in detection of the photoproduct in all solid state complexes . This technique is used to provide information about molecular vibrations that can be used for sample identification and quantitation.

Safety and Hazards

9-(Methylaminomethyl)anthracene may form combustible dust concentrations in air and causes skin and eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

1-anthracen-9-yl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVHTDZJMNUGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994079
Record name 1-(Anthracen-9-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Methylaminomethyl)anthracene

CAS RN

73356-19-1
Record name 9-Anthracenemethanamine, N_methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073356191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Anthracen-9-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(Methylaminomethyl)anthracene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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